REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][Br:6])C.Br.[Br:11][C:12]1[C:17]([NH2:18])=[N:16][C:15](Br)=[CH:14][N:13]=1>CC(O)C>[Br:11][C:12]1[N:13]2[CH:14]=[CH:15][N:16]=[C:4]2[C:5]([Br:6])=[N:18][CH:17]=1
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
41.34 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(N=C1N)Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
quenched with NaHCO3
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Type
|
FILTRATION
|
Details
|
After filtering
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CUSTOM
|
Details
|
solvents removed in vacuo
|
Type
|
ADDITION
|
Details
|
followed by addition of aq. NaHCO3 and extraction with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
CUSTOM
|
Details
|
m.p 132-135° C.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CN=C(C=2N1C=CN2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |